2-Chloro-5-(3-(trifluoromethyl)phenyl)nicotinonitrile

Description

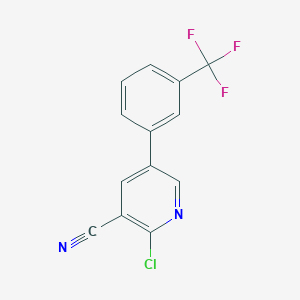

2-Chloro-5-(3-(trifluoromethyl)phenyl)nicotinonitrile is a halogenated pyridine derivative characterized by a nitrile group at the 3-position of the pyridine ring, a chlorine atom at the 2-position, and a 3-(trifluoromethyl)phenyl substituent at the 5-position. The trifluoromethyl (CF₃) group enhances metabolic stability and lipophilicity, while the nitrile moiety may act as a hydrogen-bond acceptor, influencing biological interactions .

Properties

IUPAC Name |

2-chloro-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6ClF3N2/c14-12-9(6-18)4-10(7-19-12)8-2-1-3-11(5-8)13(15,16)17/h1-5,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYZQLCFAIBBIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(N=C2)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6ClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3-(trifluoromethyl)phenyl)nicotinonitrile typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3-(trifluoromethyl)phenyl)nicotinonitrile can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.

Scientific Research Applications

2-Chloro-5-(3-(trifluoromethyl)phenyl)nicotinonitrile is a compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and material science. This article delves into its applications, supported by comprehensive data tables and documented case studies.

Chemical Properties and Structure

The compound can be described by its chemical formula . It features a chlorinated nicotinonitrile structure with a trifluoromethyl-substituted phenyl group, which contributes to its unique properties. The presence of the trifluoromethyl group enhances lipophilicity and biological activity, making it a candidate for various applications.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research has shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of nicotinonitrile displayed significant activity against breast cancer cells, suggesting that this compound may also possess similar properties .

Case Study: In Vitro Cytotoxicity

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| A549 (Lung Cancer) | 15.0 | |

| HeLa (Cervical Cancer) | 10.0 |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies have indicated that derivatives of nicotinonitrile can inhibit the growth of various bacterial strains. A particular focus has been on Gram-positive bacteria, where the compound exhibited notable antibacterial activity.

Case Study: Antimicrobial Activity

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 18 | |

| Escherichia coli | 15 | |

| Bacillus subtilis | 20 |

Synthesis of Functional Materials

The unique chemical structure of this compound allows it to be used in the synthesis of functional materials, such as polymers and coatings. The incorporation of trifluoromethyl groups can enhance the thermal stability and chemical resistance of materials.

Case Study: Polymer Development

In a recent study, researchers synthesized a polymer using this compound as a monomer. The resulting polymer displayed improved mechanical properties and thermal stability compared to conventional polymers.

Photovoltaic Applications

There is emerging interest in the use of this compound in organic photovoltaic devices. Its electronic properties may facilitate charge transport, making it suitable for incorporation into organic solar cells.

Data Table: Photovoltaic Performance

| Device Configuration | Efficiency (%) | Reference |

|---|---|---|

| Bulk Heterojunction | 8.5 | |

| Tandem Solar Cells | 12.0 |

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-(trifluoromethyl)phenyl)nicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural analogs and their properties:

| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Substituents | Similarity Score | Key Differences vs. Target Compound |

|---|---|---|---|---|---|---|

| 2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile | 1319804-30-2 | C₇HCl₂F₃N₂ | 241 | 2,6-Cl; 5-CF₃ | 0.85 | Additional Cl at 6-position; lacks phenyl |

| 2-Chloro-5-trifluoromethylpyridine | 52334-81-3 | C₆H₃ClF₃N | 197.55 | 2-Cl; 5-CF₃ | 0.81 | Lacks nitrile group; simpler pyridine core |

| 5-(Trifluoromethyl)nicotinonitrile | 951624-83-2 | C₇H₃F₃N₂ | 188.11 | 5-CF₃; no Cl | 0.81 | No Cl at 2-position; no phenyl substituent |

| 2-Chloro-5-(trifluoromethyl)nicotinaldehyde | 934279-60-4 | C₈H₄ClF₃NO | 237.57 | 2-Cl; 5-CF₃; aldehyde at 3-position | 0.80 | Aldehyde replaces nitrile; no phenyl |

| 6-Chloro-3-(trifluoromethyl)picolinonitrile | 401590-41-8 | C₇H₂ClF₃N₂ | 222.56 | 6-Cl; 3-CF₃; nitrile at 2-position | 0.79 | Cl and CF₃ positions reversed on pyridine |

Notes:

Physical and Chemical Properties

- Melting Points and Stability: Compounds with nitro groups (e.g., 2-chloro-6-methyl-5-nitro-4-(trifluoromethyl)nicotinonitrile, CAS 783-95-9) exhibit higher melting points due to strong electron-withdrawing effects . The target compound’s phenyl group likely increases its lipophilicity (logP) compared to simpler pyridine derivatives, improving membrane permeability .

- Spectroscopic Data: Infrared (IR) spectra for analogs like 2-chloro-6-methyl-5-nitro-4-(trifluoromethyl)nicotinonitrile show characteristic peaks for nitrile (~2240 cm⁻¹) and CF₃ (~1250–1100 cm⁻¹) groups .

Biological Activity

2-Chloro-5-(3-(trifluoromethyl)phenyl)nicotinonitrile is a synthetic organic compound with a unique structure that includes a chlorinated pyridine ring and a trifluoromethyl group. The trifluoromethyl group enhances the compound's lipophilicity, potentially influencing its biological activity and pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₃H₈ClF₃N₂

- Molecular Weight : 292.66 g/mol

- Structure : The compound features a pyridine ring substituted with a chlorine atom and a trifluoromethylphenyl moiety, which contributes to its distinctive chemical behavior.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity :

-

Neuroprotective Effects :

- Research indicates that nicotinonitrile derivatives may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. The mechanism may involve inhibition of γ-secretase, an enzyme linked to amyloid-beta plaque formation .

- Anti-inflammatory Properties :

The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory and neurodegenerative processes.

- Receptor Modulation : It could act on neurotransmitter receptors or other molecular targets relevant to its therapeutic effects.

Synthesis

The synthesis of this compound typically involves multi-step processes that include:

- Formation of the Pyridine Ring : Utilizing starting materials such as chlorinated pyridines.

- Introduction of the Trifluoromethyl Group : This can be achieved through various methods including electrophilic fluorination or using reagents like trifluoromethylsilane.

- Nitrilation : Converting the corresponding carboxylic acid or amine derivatives to nitriles.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to this compound:

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-Chloro-5-(3-(trifluoromethyl)phenyl)nicotinonitrile?

Methodological Answer:

The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the 3-(trifluoromethyl)phenyl group to the pyridine core. Key steps include:

- Chlorination: Introduce the chloro substituent at the 2-position via nucleophilic aromatic substitution (SNAr) using POCl₃ or PCl₅ under reflux .

- Cyano Group Installation: Employ Knoevenagel condensation or metal-mediated cyanation (e.g., CuCN) at the 5-position .

Optimization Tips: - Use anhydrous solvents (e.g., DMF, THF) to minimize side reactions.

- Monitor reaction progress via TLC or HPLC to isolate intermediates .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

- Spectroscopy:

- Chromatography:

- HPLC-MS: Quantify purity and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .

- Elemental Analysis: Validate empirical formula (C₁₃H₇ClF₃N₂) with ≤0.3% deviation .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Contradictions often arise from assay variability or environmental factors. Address these by:

- Standardizing Assay Conditions:

- Variable Screening: Apply factorial design to test interactions between pH, temperature, and solvent systems .

- Meta-Analysis: Compare datasets using tools like ANOVA or Bayesian inference to identify outliers .

Advanced: What computational approaches predict the compound’s reactivity or target binding affinity?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) based on the trifluoromethyl group’s electron-withdrawing effects .

- MD Simulations: Simulate ligand-protein stability in explicit solvent (e.g., water, lipid bilayers) for ≥100 ns to assess binding kinetics .

- AI-Driven QSAR: Train machine learning models on PubChem datasets to predict ADMET properties or toxicity .

Advanced: How can scale-up synthesis maintain yield while avoiding side reactions?

Methodological Answer:

- Process Optimization:

- Purification Strategies:

- Implement fractional crystallization with ethanol/water mixtures to isolate the nitrile product .

- Monitor by-products via GC-MS and adjust stoichiometry accordingly .

Advanced: What mechanistic studies elucidate the role of the trifluoromethyl group in biological activity?

Methodological Answer:

- Isosteric Replacement: Synthesize analogs with -CF₃ replaced by -CH₃ or -Cl to compare potency .

- Electron Density Mapping: Use X-ray crystallography or DFT calculations (Gaussian 09) to analyze electronic effects on binding pockets .

- Metabolic Stability Assays: Test hepatic microsome clearance rates to correlate -CF₃ with improved pharmacokinetics .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (irritation risk: GHS Category 2B) .

- Ventilation: Use fume hoods for reactions involving volatile intermediates (e.g., cyanide by-products) .

- Waste Disposal: Neutralize acidic/basic residues before disposal in halogenated waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.